molecular formula C10H13BrN2O4S B1397776 Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate CAS No. 1220419-60-2

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate

Cat. No. B1397776
M. Wt: 337.19 g/mol
InChI Key: SMOLTAIGNNJUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate” is C10H13BrN2O4S . Its molecular weight is 337.1902 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate is involved in various chemical synthesis processes. A notable application is in the preparation of nicotinate esters from 3-cyanopyridones, where a series of steps involving conversion, debromination, hydrolysis, and esterification lead to the synthesis of ethyl nicotinates, demonstrating the compound's utility in complex organic syntheses (Paine, 1987). Additionally, the compound has been used in the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, showcasing its relevance in the development of compounds with potential receptor affinities, further highlighting its importance in medicinal chemistry research (Hirokawa et al., 1998).

Labeling and Tracing Studies

The use of methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate extends to labeling and tracing studies in chemical research. For example, it has been employed in the preparation of deuterium-labeled nicotinic acid, indicating its role in creating isotopically labeled compounds for various analytical purposes, such as nuclear magnetic resonance spectroscopy and mass spectroscopy, which are crucial for understanding molecular structures and dynamics (Clark, 1976).

Enzyme and Receptor Studies

This compound is also significant in enzyme and receptor studies, as seen in research where nicotinamide derivatives were synthesized and evaluated for their binding to specific receptors, illustrating the compound's utility in the exploration of biological systems and the investigation of potential therapeutic targets (Lappi et al., 1980).

Advanced Organic Synthesis

Further illustrating its versatility, methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate is involved in the advanced synthesis of complex organic molecules, such as the preparation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which involves intricate reaction mechanisms and provides insights into novel synthetic pathways in organic chemistry (Zhou et al., 2008).

properties

IUPAC Name

methyl 5-bromo-2-(2-methylsulfonylethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4S/c1-17-10(14)8-5-7(11)6-13-9(8)12-3-4-18(2,15)16/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOLTAIGNNJUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)NCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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